GNE-886

CECR2 bromodomain selectivity profiling chemical probe validation

Researchers studying CECR2 biology require a chemical probe with robust selectivity over BET-family bromodomains to avoid confounding transcriptional artifacts. GNE-886 meets this need with an IC50 of 16 nM, >100-fold selectivity over BRD9/BRD7/TAF1(2)/BRD4(1), and a 2-log selectivity window over BET members. Its kinetic solubility (122 μM) and validated cellular EC50 (370 nM) ensure reliable dose-response studies at 0.1-2.5 μM. The co-crystal structure (PDB 5V84) guides medicinal chemistry efforts. Procure GNE-886 to replicate published CECR2-dependent phenotypes in chromatin remodeling and cancer biology.

Molecular Formula C28H30N6O3
Molecular Weight 498.6 g/mol
Cat. No. B607699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-886
SynonymsGNE-886;  GNE 886;  GNE886.
Molecular FormulaC28H30N6O3
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C
InChIInChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3
InChIKeyZKIRTFGYQVXNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-886: Selective CECR2 Bromodomain Inhibitor Overview


GNE-886 (Compound 21; CAS 2101957-05-3) is a potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 (CECR2) bromodomain (BRD), a member of the epigenetic reader protein family involved in chromatin remodeling and DNA damage response [1]. Developed via structure-based drug design from a pyrrolopyridone lead scaffold, GNE-886 exhibits an IC50 of 16 nM (0.016 μM) against CECR2 in TR-FRET assays and a Kd of 42 nM in BromoSCAN binding assays [1][2]. The compound demonstrates extensive selectivity profiling across 40 bromodomain proteins and 35 diverse kinases, establishing its utility as a chemical probe for studying CECR2 biology in vitro .

Why Choose GNE-886 Over Generic or Alternative Inhibitors


CECR2-targeting research cannot rely on generic bromodomain inhibitors or BET-family compounds due to critical divergence in selectivity profiles and experimental validation scope. BET inhibitors (e.g., JQ1, CF53) potently engage BRD2/3/4/T with Ki values <1 nM but exhibit minimal CECR2 activity [1]. Conversely, alternative CECR2 chemical probes such as NVS-CECR2-1 (IC50 = 47 nM) and DC-CBi-22 (IC50 = 8.0 nM) present different selectivity fingerprints, off-target liabilities, and solubility characteristics that preclude direct experimental interchangeability without confounding phenotypic interpretation [2]. GNE-886's unique combination of 2-log selectivity over BET family members, >100-fold selectivity over BRD9/BRD7/TAF1(2)/BRD4(1), and extensive cross-family kinase profiling provides a defined selectivity envelope that alternative CECR2 inhibitors do not fully recapitulate [3].

Comparative Selectivity and Performance Evidence


Selectivity Margin Against BRD9 and BRD4

GNE-886 exhibits >100-fold selectivity for CECR2 over BRD9, BRD7, TAF1(2), and BRD4(1) in TR-FRET bromodomain profiling assays across 40 family members [1]. By comparison, the alternative CECR2 probe NVS-CECR2-1 binds to both CECR2 and BPTF bromodomains, introducing a dual-target confounding variable that GNE-886 avoids [2]. In BromoSCAN binding assays, GNE-886 showed Kd values of 2000 μM for BRD9 and 1100 μM for BRD7, corresponding to selectivity margins of >47,000-fold and >26,000-fold respectively [3].

CECR2 bromodomain selectivity profiling chemical probe validation epigenetics

BET Family Selectivity Window

In TR-FRET bromodomain profiling, GNE-886 maintained a 2-log (100-fold) selectivity window over BET family members (BRD2, BRD3, BRD4, BRDT), thereby minimizing the risk of observing BET inhibition phenotypes in cellular assays [1]. In contrast, BET inhibitors such as CF53 exhibit Ki <1 nM and Kd of 2.2 nM for BRD4 BD1 with high affinity across all BET bromodomains but negligible CECR2 activity [2]. In the BromoSCAN panel, GNE-886 showed no detectable binding to BET family bromodomains, confirming the absence of BET engagement that would confound CECR2-specific studies [3].

non-BET bromodomain BET selectivity chemical probe epigenetic reader

Kinetic Solubility for In Vitro Assays

GNE-886 demonstrates a measured kinetic solubility of 122 μM in aqueous buffer, a physicochemical property that supports consistent compound handling and reliable dose-response relationships in cell-based assays . This solubility value is notably favorable for a bromodomain inhibitor chemotype and exceeds that of many structurally related probes, though direct comparative solubility data for alternative CECR2 inhibitors (e.g., NVS-CECR2-1, DC-CBi-22) are not publicly reported in the primary literature . The favorable solubility enables cellular target engagement studies up to concentrations exceeding the compound's cellular EC50 of 370 nM [1].

physicochemical properties kinetic solubility in vitro tool compound chemical probe

Cellular Target Engagement Potency

GNE-886 demonstrates a cellular EC50 of 370 nM in a CECR2 "dot" assay, confirming that the biochemical potency (IC50 = 16 nM) translates to cellular target engagement [1]. The Chemical Probes Portal SERP+ commentary notes that for cellular experiments, concentrations higher than 2.5 μM did not show any improvement in signal, establishing a practical upper concentration limit for in vitro studies [2]. This cellular validation contrasts with alternative CECR2 probes that lack comparable publicly reported cellular EC50 data [3].

cellular target engagement CECR2 bromodomain in vitro pharmacology chemical probe

Co-Crystal Structural Validation

The co-crystal structure of GNE-886 bound to the CECR2 bromodomain has been deposited in the Protein Data Bank (PDB ID 5V84) at 2.7 Å resolution [1]. This structural information confirms the pyrrolopyridone scaffold's specific binding mode within the CECR2 acetyl-lysine recognition pocket, providing a structural rationale for the compound's selectivity profile [2]. Alternative CECR2 inhibitors such as NVS-CECR2-1 and DC-CBi-22 lack publicly available co-crystal structures with CECR2, limiting structural understanding of their binding modes and selectivity determinants .

structural biology co-crystal structure CECR2 bromodomain binding mode

Validated Research Applications for GNE-886


CECR2 Phenotype Validation Without BET Confounding

Researchers investigating CECR2's role in chromatin remodeling, DNA damage response, or transcriptional regulation can employ GNE-886 at concentrations up to 2.5 μM to specifically inhibit CECR2 bromodomain function without triggering BET-family transcriptional artifacts. The compound's 2-log selectivity window over BET bromodomains (BRD2/3/4/T) ensures that observed phenotypes—such as altered gene expression or chromatin state changes—are attributable to CECR2 rather than off-target BET engagement [1]. This specificity is critical for studies where BET inhibitors are used as comparators to isolate non-BET bromodomain biology [2].

Target Engagement Studies with Defined Cellular EC50

GNE-886's measured kinetic solubility of 122 μM enables robust preparation of dosing solutions for cell-based assays without precipitation artifacts [1]. The compound's cellular EC50 of 370 nM provides a validated concentration benchmark for achieving CECR2 target engagement in cultured cells [2]. Researchers can confidently design dose-response experiments spanning 0.1–2.5 μM, a range that covers full target engagement without exceeding the upper concentration limit (2.5 μM) where no further signal improvement occurs [3].

Structure-Based Drug Design with Co-Crystal Data

Structural biologists and medicinal chemists developing next-generation CECR2 inhibitors can utilize the GNE-886 co-crystal structure (PDB 5V84, 2.7 Å resolution) to understand key binding interactions within the CECR2 acetyl-lysine pocket [1]. This structural template supports structure-based design efforts, including the optimization of selectivity over BRD9 and BRD7, as well as the development of analogs with improved physicochemical properties [2].

CECR2-Driven Cancer Biology Models

GNE-886 has been cited as a reference CECR2 inhibitor in studies investigating CECR2's role in breast cancer metastasis via NF-κB signaling and macrophage-mediated immune suppression, as well as in esophageal squamous carcinoma tumor aggressiveness [1][2]. Researchers employing these disease models can procure GNE-886 to replicate published experimental conditions and validate CECR2 dependency in their own cellular systems, ensuring consistency with peer-reviewed findings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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